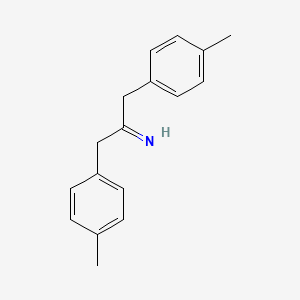
Bis(4-methylbenzyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylbenzyl)methanimine: is an organic compound with the molecular formula C17H19N It is a type of imine, which is characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-methylbenzyl)methanimine can be synthesized through the condensation reaction of 4-methylbenzylamine with formaldehyde. The reaction typically involves mixing equimolar amounts of 4-methylbenzylamine and formaldehyde in an appropriate solvent, such as ethanol, under reflux conditions. The reaction proceeds via the formation of an intermediate imine, which then undergoes further condensation to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic catalysts, can enhance the reaction rate and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(4-methylbenzyl)methanimine can undergo oxidation reactions, where the imine group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 4-methylbenzaldehyde.
Reduction: Formation of 4-methylbenzylamine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-methylbenzyl)methanimine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential antimicrobial and anticancer activities. The compound’s ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs .
Industry: The compound is utilized in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for applications in coatings, adhesives, and sealants .
Mecanismo De Acción
The mechanism of action of Bis(4-methylbenzyl)methanimine involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. Additionally, the aromatic rings can engage in π-π stacking interactions, contributing to the compound’s binding affinity with biological targets .
Comparación Con Compuestos Similares
Benzylamine: A primary amine with similar reactivity but lacks the imine group.
4-Methylbenzylamine: Similar to Bis(4-methylbenzyl)methanimine but with only one aromatic ring.
N,N-Bis(4-methylbenzyl)amine: A tertiary amine with two 4-methylbenzyl groups but no imine group.
Uniqueness: this compound is unique due to the presence of both the imine group and two 4-methylbenzyl groups. This combination imparts distinct reactivity and binding properties, making it valuable in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C17H19N |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1,3-bis(4-methylphenyl)propan-2-imine |
InChI |
InChI=1S/C17H19N/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10,18H,11-12H2,1-2H3 |
Clave InChI |
TWOYZWWNMFQEJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=N)CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)

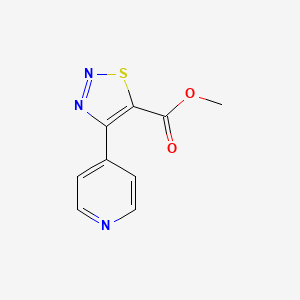
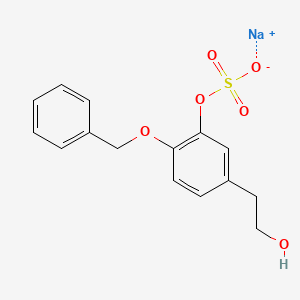

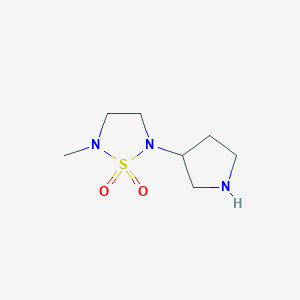

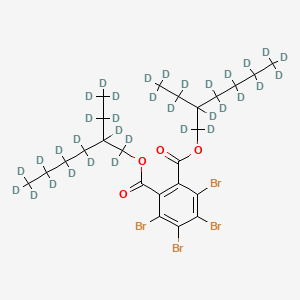
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)

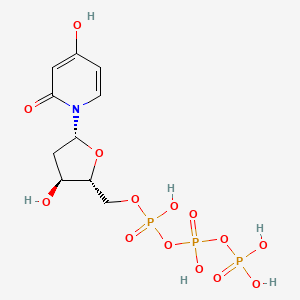


![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
